2-hydroxy-4-methyl-N-phenylbenzamide
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Overview
Description
2-Hydroxy-4-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H13NO2. It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the second position and a methyl group at the fourth position on the benzene ring, along with a phenyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Biochemical Pathways
It’s worth noting that the compound has been tested in vitro against a number of pathogenic fungi and bacteria and was found to possess remarkable fungicidal and bactericidal properties .
Result of Action
It has been found to possess remarkable fungicidal and bactericidal properties in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-4-methyl-N-phenylbenzamide can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-4-methylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl and methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated benzamides or other substituted derivatives.
Scientific Research Applications
2-Hydroxy-4-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Hydroxy-N-phenylbenzamide: Lacks the methyl group at the fourth position, which may influence its reactivity and biological activity.
4-Hydroxy-N-phenylbenzamide: Has the hydroxyl group at the fourth position instead of the second, leading to different chemical properties.
N-Phenylbenzamide: Lacks both the hydroxyl and methyl groups, resulting in distinct chemical behavior.
Uniqueness: 2-Hydroxy-4-methyl-N-phenylbenzamide is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-hydroxy-4-methyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-12(13(16)9-10)14(17)15-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTDMZSEFBIATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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